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Audience: Researchers, scientists, and drug development professionals.

Introduction The function of RNA is intrinsically linked to its three-dimensional structure, which

is often modulated by post-transcriptional modifications. The 1,2'-O-dimethylguanosine
(m¹G(2'OMe)) modification is a specialized nucleotide that can influence RNA folding, stability,

and interaction with proteins and other nucleic acids. Understanding the structural impact of

such modifications is crucial for elucidating RNA function and for the development of RNA-

targeted therapeutics. Chemical probing, coupled with high-throughput sequencing, provides a

powerful tool for analyzing RNA structure at single-nucleotide resolution. This document

provides detailed protocols and application notes for using Selective 2'-Hydroxyl Acylation

analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (DMS) probing to investigate the

structure of RNA containing 1,2'-O-dimethylguanosine.

Principle of the Methods

Chemical probing techniques utilize small molecules that react with RNA in a structure-

dependent manner. The sites of modification are then identified by reverse transcription, where

the modifications cause either pauses or mutations that can be detected by sequencing.
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SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension): SHAPE reagents

(e.g., 1M7, NAI) acylate the 2'-hydroxyl group of the ribose backbone in conformationally

flexible nucleotides.[1][2] The presence of a methyl group at the 2'-O position in 1,2'-O-
dimethylguanosine completely blocks the SHAPE reaction at that specific site.[3][4] This

makes SHAPE an excellent tool for confirming the absence of a free 2'-hydroxyl group,

thereby validating the location of 2'-O-methylation.

DMS (Dimethyl Sulfate): DMS methylates the Watson-Crick face of unpaired adenine (at the

N1 position) and cytosine (at the N3 position).[5][6] It does not react with guanosine at the

positions involved in standard base-pairing. Therefore, while DMS does not directly probe

the 1,2'-O-dimethylguanosine residue itself, it provides critical information about the pairing

status of neighboring A and C residues, revealing the local structural context induced by the

modification.

These methods, when combined with a mutational profiling readout (SHAPE-MaP, DMS-

MaPseq), allow for a quantitative assessment of RNA structure.[1][7][8]

Experimental Workflow
The general workflow for chemical probing of RNA involves several key stages, from RNA

preparation to data analysis and structural modeling.
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Caption: General experimental workflow for chemical probing of RNA.
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Protocol 1: SHAPE-MaP of RNA with 1,2'-O-
dimethylguanosine
This protocol details the steps for performing SHAPE-MaP on in vitro transcribed RNA

containing a site-specific 1,2'-O-dimethylguanosine modification.

1. RNA Preparation and Folding

Synthesize and purify the RNA of interest containing the 1,2'-O-dimethylguanosine
modification.

Resuspend 2-4 µg of purified RNA in 10 µL of RNase-free water.

Denature the RNA by heating at 95°C for 2 minutes, then place immediately on ice for 2

minutes.

Add 5 µL of 3X folding buffer (e.g., 300 mM HEPES pH 8.0, 300 mM NaCl, 15 mM MgCl₂).

Incubate at 37°C for 20 minutes to allow the RNA to fold into its native conformation.[9]

2. SHAPE Modification

Prepare three separate reactions from the folded RNA stock: (+) Reagent, (-) Reagent

control, and Denaturing control.[10]

(+) Reagent: Add 1 µL of SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO) to the

folded RNA. Incubate at 37°C for 5 minutes.[9]

(-) Reagent Control: Add 1 µL of anhydrous DMSO to the folded RNA. Incubate under the

same conditions as the (+) Reagent sample.

Denaturing Control: To a separate aliquot of RNA, add denaturing buffer and 1 µL of SHAPE

reagent. This control measures the intrinsic reactivity of each nucleotide.

Quench the reactions by adding a quenching agent (e.g., DTT) and proceeding immediately

to purification.
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3. RNA Purification

Purify the modified RNA from the reaction mixture using a suitable method, such as ethanol

precipitation or a spin column-based kit, ensuring removal of salts, DMSO, and unreacted

SHAPE reagent.

It is critical to perform a DNase digestion step to remove any contaminating DNA.[1]

Elute the purified RNA in RNase-free water.

4. Reverse Transcription with Mutational Profiling (MaP)

To 1-2 µg of modified RNA, add a gene-specific reverse primer.

Perform reverse transcription using a reverse transcriptase that has a higher error rate in the

presence of Mn²⁺, which enhances the incorporation of mutations at SHAPE adduct sites.[9]

[11]

Reaction Mix Example: 50 mM Tris pH 8.0, 75 mM KCl, 6 mM MnCl₂, 10 mM DTT, 0.5 mM

dNTPs, and SuperScript II reverse transcriptase.[9]

Incubate at 25°C for 10 min, followed by 42°C for 1.5-3 hours, and inactivate the enzyme at

70°C for 15 minutes.

5. Library Preparation and Sequencing

Use the resulting cDNA as a template for PCR amplification to add sequencing adapters.

Purify the PCR product and quantify the library.

Sequence the libraries on an Illumina platform.

Protocol 2: DMS-MaPseq of RNA with 1,2'-O-
dimethylguanosine
This protocol outlines the procedure for DMS probing, which targets unpaired Adenine and

Cytosine residues.
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1. RNA Preparation and Folding

Follow the same RNA preparation and folding procedure as described in Protocol 1 (Steps

1.1 - 1.5).

2. DMS Modification

CAUTION: DMS is highly toxic and must be handled in a chemical fume hood with

appropriate personal protective equipment.[12]

Prepare a fresh 1:20 dilution of DMS in ethanol.

(+) Reagent: Add 1 µL of diluted DMS to the folded RNA. Incubate at 37°C for 5-10 minutes.

(-) Reagent Control: Add 1 µL of ethanol to a separate aliquot of folded RNA and incubate in

parallel.

Quench the reaction by adding 2-mercaptoethanol (BME) to a final concentration of >1 M.

3. RNA Purification

Purify the DMS-modified RNA as described in Protocol 1 (Step 3).

4. Reverse Transcription and Library Preparation

Follow the same reverse transcription, library preparation, and sequencing steps as

described for SHAPE-MaP (Protocol 1, Steps 4 and 5). Thermostable Group II Intron

Reverse Transcriptase (TGIRT) is often recommended for DMS-MaPseq as it efficiently

introduces mutations at DMS-modified sites.[6]

Data Analysis and Interpretation
Raw sequencing data is processed using specialized software like ShapeMapper or custom

bioinformatic pipelines.[13] The software aligns reads to the reference sequence and calculates

mutation rates for each nucleotide position. The reactivity score for each nucleotide is derived

by subtracting the background mutation rate (from the no-reagent control) from the mutation

rate in the treated sample.
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Expected Results for 1,2'-O-dimethylguanosine

The presence of the 1,2'-O-dimethylguanosine (m¹G(2'OMe)) modification will have distinct

effects on the probing data.

SHAPE Reactivity: The nucleotide at the position of m¹G(2'OMe) will be completely

unreactive to SHAPE reagents. This will result in a reactivity score of zero or a null value

(e.g., "NA"), serving as a positive confirmation of the 2'-O-methylation.

DMS Reactivity: DMS does not react with guanosine. However, the structural constraints

imposed by the m¹G(2'OMe) modification may alter the pairing status of adjacent A and C

residues. This will be reflected in their DMS reactivity scores, providing insights into the local

secondary structure.

Data Presentation
Quantitative data should be summarized in a clear, tabular format. The table below presents

hypothetical data for a short RNA sequence containing 1,2'-O-dimethylguanosine at position

7 (G7).
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Nucleotide
Position

Identity
SHAPE
Reactivity

DMS
Reactivity

Structural
Interpretation

1 C 0.05 0.02 Paired

2 G 0.11 - Paired

3 A 1.25 1.88 Unpaired (Loop)

4 U 1.40 - Unpaired (Loop)

5 C 0.08 0.04 Paired

6 G 0.15 - Paired

7 m¹G(2'OMe) NA - Modified, Paired

8 C 0.03 0.01 Paired

9 A 0.95 1.10 Unpaired (Bulge)

10 G 0.10 - Paired

11 C 0.06 0.03 Paired

Reactivity scores are arbitrary units. SHAPE scores > 0.8 are typically considered highly

reactive (unpaired), while scores < 0.2 are considered unreactive (paired). DMS reactivity is

specific to A and C. 'NA' denotes not applicable due to the 2'-O-methyl block.

Visualization of Chemical Interactions
The diagram below illustrates the chemical basis for the differential reactivity of a standard

guanosine versus 1,2'-O-dimethylguanosine with SHAPE reagents.
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Mechanism of SHAPE Reagent Interaction

Standard Guanosine 1,2'-O-dimethylguanosine

Guanosine Ribose

2'-Hydroxyl (OH)

 has a free

Successful Acylation
(Adduct Formation)

 leads to

SHAPE Reagent

 attacks

Modified Guanosine Ribose

2'-O-methyl (OCH₃)

 has a blocked

Reaction Blocked
(No Adduct)

 results in

SHAPE Reagent

 cannot attack

Click to download full resolution via product page

Caption: SHAPE reagent interaction with standard vs. 2'-O-methylated ribose.

Applications
Validation of RNA Modifications: The lack of a SHAPE signal provides definitive evidence for

the location of 2'-O-methylated nucleotides.

Structural Biology: Elucidate the local and global structural changes induced by 1,2'-O-
dimethylguanosine modifications.

Drug Development: Understand how modifications impact the binding of small molecules or

antisense oligonucleotides to an RNA target.

Tool Compound Development: Assess how RNA-targeting compounds affect the structure of

modified RNAs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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